(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid
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Overview
Description
(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound features a boronic acid group attached to a fluorinated aromatic ring, which is further substituted with a dimethylaminomethyl group. The presence of these functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a reaction with dimethylamine and formaldehyde to form the intermediate (5-((Dimethylamino)methyl)-2-fluorobenzaldehyde).
Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Amines: Formed via nucleophilic substitution of the dimethylaminomethyl group.
Scientific Research Applications
(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications . Additionally, the dimethylaminomethyl group can enhance the compound’s solubility and reactivity, facilitating its use in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and dimethylaminomethyl groups, resulting in different reactivity and applications.
2-Fluorophenylboronic Acid: Similar structure but lacks the dimethylaminomethyl group, affecting its solubility and reactivity.
(5-((Methylamino)methyl)-2-fluorophenyl)boronic Acid: Similar structure but with a methylamino group instead of a dimethylamino group, leading to differences in reactivity and stability.
Uniqueness
(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid is unique due to the combination of the fluorine atom, dimethylaminomethyl group, and boronic acid group. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C9H13BFNO2 |
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Molecular Weight |
197.02 g/mol |
IUPAC Name |
[5-[(dimethylamino)methyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-9(11)8(5-7)10(13)14/h3-5,13-14H,6H2,1-2H3 |
InChI Key |
YLTCWANJTFBGPL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN(C)C)F)(O)O |
Origin of Product |
United States |
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